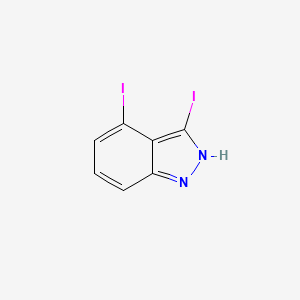

3,4-Diiodo-1H-indazole

Description

BenchChem offers high-quality 3,4-Diiodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diiodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWSPWAKOJNCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646277 | |

| Record name | 3,4-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-66-1 | |

| Record name | 3,4-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Polyhalogenated Indazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Strategic Utility of 3,4-Diiodo-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent bioisostere for purines, allowing it to effectively interact with the hinge region of various protein kinases.[4] The strategic functionalization of the indazole ring is therefore a critical endeavor in the development of novel therapeutics.

Among the various functionalization strategies, polyhalogenation, and specifically di-iodination, offers unparalleled synthetic versatility. The presence of two iodine atoms on the indazole core transforms the simple heterocycle into a powerful platform for molecular elaboration. The carbon-iodine bonds serve as highly reactive handles for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the controlled, sequential introduction of diverse chemical moieties, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide provides a detailed examination of the synthesis of 3,4-Diiodo-1H-indazole, a lesser-explored yet highly valuable building block. We will delve into the mechanistic rationale behind the synthetic strategy, address the inherent challenges of regioselectivity, and present a robust experimental protocol. Furthermore, we will illustrate the compound's potential as a strategic intermediate for the synthesis of complex, multi-substituted indazole derivatives.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of 3,4-Diiodo-1H-indazole is not a trivial undertaking due to the electronic nature of the indazole ring. The primary challenge lies in controlling the regioselectivity of the electrophilic iodination.

The First Iodination: Targeting the C3 Position

The C3 position of the 1H-indazole ring is the most nucleophilic and sterically accessible site for electrophilic attack. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a base, such as potassium hydroxide (KOH), the indazole N-H proton is abstracted, forming the indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it highly susceptible to electrophilic attack by molecular iodine (I₂). The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the ions involved.[1][2] This initial iodination to form 3-Iodo-1H-indazole is a well-established, high-yielding transformation.[1]

The Second Iodination: The Challenge of the C4 Position

Introducing a second iodine atom onto the 3-iodo-1H-indazole intermediate is significantly more challenging. The first iodine atom at the C3 position is electron-withdrawing and deactivating, reducing the nucleophilicity of the entire ring system and making a second electrophilic substitution more difficult.

Furthermore, the directing effects of the existing substituents must be considered. While the pyrazole ring's nitrogen atoms direct electrophiles to C3, C5, and C7, the deactivating effect of the C3-iodine atom complicates predictions. Direct iodination at the C4 position is not commonly reported and likely requires forcing conditions or a more elaborate synthetic strategy. A plausible approach involves using a more potent iodinating agent or altering reaction conditions to overcome the deactivated nature of the ring. This guide proposes a protocol based on this rationale, acknowledging that optimization may be required to achieve viable yields and manage the potential formation of other di-iodinated isomers (e.g., 3,5- or 3,7-diiodo-1H-indazole).

The proposed overall synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of 3,4-Diiodo-1H-indazole.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-Iodo-1H-indazole (Intermediate)

This protocol is adapted from established literature procedures for the C3-iodination of indazole.[1][2][5]

Materials:

-

1H-Indazole (1.0 eq)

-

Iodine (I₂) (2.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

N,N-Dimethylformamide (DMF)

-

10% Aqueous Sodium Bisulfite (NaHSO₃) solution

-

Diethyl Ether or Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 eq) and dissolve it in DMF (approx. 10 mL per gram of indazole).

-

To the stirred solution, add iodine (2.0 eq) in one portion.

-

Carefully add powdered potassium hydroxide (4.0 eq) portion-wise to the mixture. An exotherm may be observed.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a beaker containing an ice-cold 10% aqueous NaHSO₃ solution to quench the excess iodine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford 3-Iodo-1H-indazole as a solid.

Proposed Synthesis of 3,4-Diiodo-1H-indazole (Final Product)

This protocol is a proposed method based on established principles of aromatic halogenation on deactivated systems. Yields may be moderate and require optimization.

Materials:

-

3-Iodo-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Dichloromethane (DCM) or other suitable inert solvent

-

10% Aqueous Sodium Bisulfite (NaHSO₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-Iodo-1H-indazole (1.0 eq) in dichloromethane.

-

Add iodine (1.5 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture. The acid acts as a Lewis acid catalyst to polarize the I-I bond, creating a more potent electrophile ("I+").

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction closely by TLC or LC-MS to observe the formation of the new, more nonpolar product spot.

-

After cooling to room temperature, quench the reaction by slowly adding 10% aqueous NaHSO₃ solution until the iodine color disappears.

-

Carefully neutralize the remaining acid by washing with a saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel, potentially using a gradient elution system, is required to isolate 3,4-Diiodo-1H-indazole.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Quantitative Data Summary

The following tables summarize key characterization data for the intermediate and the expected data for the final product.

Table 1: Characterization Data for 3-Iodo-1H-indazole

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | [1] |

| Melting Point | 90–92 °C | [1] |

| Molecular Formula | C₇H₅IN₂ | - |

| Molecular Weight | 244.03 g/mol | - |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, 1H, Ar-H) | [1] |

| ¹³C NMR (CDCl₃) | δ 138.6, 132.8, 130.7, 128.9, 126.7, 122.0 | [1] |

| HRMS (ESI m/z) | 244.9 [M+H]⁺ |[1] |

Table 2: Predicted Characterization Data for 3,4-Diiodo-1H-indazole

| Property | Predicted Value | Rationale |

|---|---|---|

| Appearance | Pale yellow or light brown solid | Increased conjugation and molecular weight |

| Melting Point | > 100 °C | Increased molecular weight and symmetry |

| Molecular Formula | C₇H₄I₂N₂ | - |

| Molecular Weight | 369.93 g/mol | - |

| ¹H NMR (DMSO-d₆) | Aromatic region (δ 7.0-8.0) will show three distinct protons with complex splitting patterns. The NH proton will be a broad singlet (> δ 11). | The introduction of iodine at C4 breaks the symmetry, resulting in three unique aromatic protons. |

| ¹³C NMR (DMSO-d₆) | Two signals at low field corresponding to the carbon atoms bearing iodine (C3 and C4). Five other aromatic carbon signals. | The C-I bonds will cause a significant downfield shift for C3 and C4. |

| HRMS (ESI m/z) | 370.8 [M+H]⁺ | Calculated based on the molecular formula. |

Part 4: Applications in Synthetic and Medicinal Chemistry

The true value of 3,4-Diiodo-1H-indazole lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C3-I and C4-I bonds can potentially be exploited for sequential, site-selective cross-coupling reactions, enabling the construction of highly decorated indazole libraries for drug discovery programs.

Sources

- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Indazole Core in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Structure of 3,4-Diiodo-1H-indazole: A Scaffold for Advanced Drug Discovery

The 1H-indazole scaffold is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring.[1][2] This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The indazole ring system is a cornerstone in the development of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and analgesic properties.[2][3] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Strategic Iodination: Enhancing the Synthetic Utility of the Indazole Scaffold

Halogenation is a fundamental strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity. Iodine, in particular, offers unique advantages. The carbon-iodine bond is the most reactive among the halogens, making iodo-substituted heterocycles exceptionally versatile building blocks in synthetic chemistry. They readily participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal for constructing complex molecular architectures.

While 3-iodo-1H-indazole is a known and useful synthetic intermediate, this guide focuses on the less-explored 3,4-diiodo-1H-indazole, a scaffold with significant potential for creating novel molecular entities through site-selective functionalization.

Structural and Physicochemical Properties of 3,4-Diiodo-1H-indazole

Specific experimental data for 3,4-diiodo-1H-indazole is not extensively reported in the literature. However, we can predict its properties based on the known data for the related compound, 3-iodo-1H-indazole, and the principles of physical organic chemistry.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₇H₄I₂N₂ | Based on the core indazole structure with two iodine substituents. |

| Molecular Weight | 369.93 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Off-white to pale yellow solid | Iodinated aromatic compounds are typically crystalline solids with some color due to the potential for slight decomposition to I₂. |

| Melting Point | > 100 °C | Expected to be higher than that of 3-iodo-1H-indazole (90-92 °C)[4] due to increased molecular weight and stronger intermolecular forces. |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Dichloromethane); Insoluble in water. | The di-iodo substitution increases lipophilicity compared to the parent indazole. |

Structural Elucidation: A Predictive Spectroscopic Analysis

The structural confirmation of 3,4-diiodo-1H-indazole would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be informative. The absence of protons at positions 3 and 4 simplifies the spectrum of the aromatic protons on the benzene ring. We would anticipate three signals in the aromatic region, likely exhibiting a doublet, a triplet, and another doublet, corresponding to H-7, H-6, and H-5, respectively. The NH proton at position 1 would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals. The signals for C-3 and C-4 would be significantly shifted to a higher field (lower ppm value) compared to the non-iodinated parent indazole, due to the heavy atom effect of iodine. The remaining five signals would correspond to the other carbons in the bicyclic system.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.85. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.

Synthesis of 3,4-Diiodo-1H-indazole: A Proposed Synthetic Workflow

A plausible synthetic route to 3,4-diiodo-1H-indazole could start from a commercially available di-iodoaniline derivative or involve a direct di-iodination of a suitable indazole precursor. A potential method is outlined below, leveraging a Sandmeyer-type reaction followed by cyclization.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Diazotization of 2-amino-3-iodobenzonitrile

-

To a stirred solution of 2-amino-3-iodobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) at 0-5 °C, add a solution of sodium nitrite in water dropwise.

-

Maintain the temperature below 5 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The cyclization is expected to proceed to yield 4-iodo-1H-indazole-3-amine.

Step 3: Sandmeyer Iodination of the 3-amino group

-

The resulting 4-iodo-1H-indazole-3-amine is then subjected to another diazotization reaction as described in Step 1.

-

The resulting diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, yielding the final product, 3,4-diiodo-1H-indazole.

Step 4: Purification

-

The crude product is extracted into an organic solvent, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure 3,4-diiodo-1H-indazole.

Caption: Key synthetic transformations of 3,4-Diiodo-1H-indazole.

Applications in Drug Discovery and Materials Science

The 3,4-diiodo-1H-indazole scaffold is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to introduce two different substituents at the 3 and 4 positions allows for the exploration of a large chemical space and the optimization of structure-activity relationships. This scaffold could be particularly useful in the design of kinase inhibitors, where the indazole core often serves as a hinge-binding motif.

In materials science, highly functionalized aromatic and heteroaromatic compounds are of interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The ability to systematically modify the indazole core via cross-coupling reactions makes 3,4-diiodo-1H-indazole an attractive building block for creating novel conjugated materials with tailored optoelectronic properties.

Safety and Handling

As with all iodinated organic compounds, 3,4-diiodo-1H-indazole should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While not yet a widely commercialized building block, 3,4-diiodo-1H-indazole represents a scaffold with considerable untapped potential for both medicinal chemistry and materials science. Its predicted properties and reactivity, based on the well-established chemistry of related iodo-indazoles, make it a highly attractive target for synthetic exploration. The ability to perform selective, stepwise functionalization at two distinct positions on the indazole core provides a powerful tool for the creation of novel and complex molecular architectures.

References

-

Basanagouda, M.; et al. Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Appl. Sci.2020 , 10, 3792. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Kumar, A.; et al. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Adv., 2021 , 11, 28303-28308. [Link]

-

Wang, L.; et al. One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. J. Org. Chem.2016 , 81, 1099-1105. [Link]

-

Sun, H.; et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021 , 11, 15663-15667. [Link]

-

Wikipedia. Indazole. [Link]

Sources

An In-depth Technical Guide to 3,4-Diiodo-1H-indazole (CAS Number 885518-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diiodo-1H-indazole (CAS No. 885518-66-1) is a halogenated heterocyclic aromatic compound that has emerged as a molecule of interest in medicinal chemistry and drug discovery. Its structural scaffold, the indazole ring, is a privileged motif found in numerous biologically active compounds, including several approved anti-cancer drugs. The diiodo substitution pattern on the indazole core of this particular compound presents unique opportunities for synthetic elaboration and suggests its potential as a targeted therapeutic agent. This guide provides a comprehensive overview of the known properties, biological activities, and practical applications of 3,4-Diiodo-1H-indazole, with a particular focus on its role as a potential inhibitor of Heat Shock Protein 90 (HSP90).

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 885518-66-1 | [1] |

| Molecular Formula | C₇H₄I₂N₂ | [1] |

| Molecular Weight | 369.93 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 198-200 °C (for 3,5-diiodo-1H-indazole) | [2] |

| Boiling Point | 434.6±25.0 °C (predicted for 3,6-diiodo-1H-indazole) | [3] |

| Solubility | No specific data available. Likely soluble in organic solvents like DMSO and DMF. | |

| Storage | Store at 4-8°C. | [4] |

Mechanism of Action: Targeting the HSP90 Chaperone Machinery

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] Emerging evidence suggests that certain indazole derivatives, including potentially 3,4-Diiodo-1H-indazole, may exert their biological effects through the inhibition of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are implicated in cancer cell growth, proliferation, and survival.[7]

HSP90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of the chaperone, which is essential for its activity.[8] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[8]

Caption: Proposed mechanism of HSP90 inhibition by 3,4-Diiodo-1H-indazole.

Applications in Research

The potential of 3,4-Diiodo-1H-indazole as an HSP90 inhibitor makes it a valuable tool for cancer research. By targeting HSP90, this compound could simultaneously disrupt multiple signaling pathways that are essential for tumor progression.[6] This offers a combinatorial therapeutic approach from a single agent.

Research applications for this compound include:

-

Cancer Cell Line Studies: Investigating the anti-proliferative and apoptotic effects on various cancer cell lines, particularly those known to be dependent on HSP90 client proteins (e.g., HER2-positive breast cancer, certain types of lung cancer).

-

Structure-Activity Relationship (SAR) Studies: The diiodo substitutions provide reactive handles for further chemical modification, allowing for the synthesis of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

-

Probe for HSP90 Biology: Use as a chemical probe to further elucidate the complex roles of HSP90 in normal and disease physiology.

Experimental Protocols

Solubility Testing Protocol

A preliminary assessment of the solubility of 3,4-Diiodo-1H-indazole in common laboratory solvents is crucial for its effective use in biological assays.

Materials:

-

3,4-Diiodo-1H-indazole

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Weigh out a small, precise amount of 3,4-Diiodo-1H-indazole (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, known volume of the desired solvent (e.g., 100 µL of DMSO) to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, add another known volume of the solvent and repeat the process until the solid dissolves or it is determined to be poorly soluble.

-

For aqueous buffers like PBS, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, observing for any precipitation.

Fluorescence Polarization (FP) HSP90 Binding Assay

This assay is used to determine if a compound binds to the N-terminal ATP pocket of HSP90 by competing with a fluorescently labeled ligand.[9][10]

Caption: Workflow for a fluorescence polarization-based HSP90 binding assay.

Materials:

-

Recombinant human HSP90α protein

-

Fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin)[11]

-

3,4-Diiodo-1H-indazole

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of 3,4-Diiodo-1H-indazole in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescently labeled HSP90 ligand to all wells at a fixed concentration.

-

Initiate the binding reaction by adding the HSP90 protein to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HSP90 ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90 and is used to quantify the inhibitory effect of a compound on this enzymatic activity.

Materials:

-

Recombinant human HSP90α protein

-

ATP

-

3,4-Diiodo-1H-indazole

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green reagent

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of 3,4-Diiodo-1H-indazole in assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add HSP90 protein to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a solution of ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at a wavelength of approximately 650 nm using a spectrophotometer.[7]

-

A decrease in absorbance indicates inhibition of ATPase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Handling and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.[4]

-

For long-term storage, refrigeration at 4-8°C is recommended.[4]

Suppliers

A list of suppliers for 3,4-Diiodo-1H-indazole (CAS 885518-66-1) is provided below. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Website |

| AOBChem | [Link] |

| BLD Pharm | |

| ChemScene | |

| Hangzhou Leap Chem Co., Ltd. | |

| Matrix Scientific |

References

- Manna, F., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4236.

-

Wikipedia. (2023, December 2). Indazole. In Wikipedia. Retrieved from [Link]

- Kamal, A., et al. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Topics in Medicinal Chemistry, 9(15), 1462-1478.

- Kim, J., et al. (2007). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 12(4), 549-555.

- Blagg, B. S. J., & Kerr, T. D. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 215, 107747.

-

BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]

- Dymock, B. W., et al. (2005). A fluorescence polarization assay for inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 15(15), 3658-3661.

- Zhang, F. Z., et al. (2018). Triptolide, a HSP90 middle domain inhibitor, induces apoptosis in triple manner. Oncotarget, 9(30), 21338-21351.

- Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183.

-

Zhang, F. Z., et al. (2018). Oncotarget, Apr 2018. Triptolide, a HSP90 middle domain inhibitor, induces apoptosis in triple manner. Bio-protocol. Retrieved from [Link]

- Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13241-13259.

-

Appl. Sci. 2023, 13, 2957. Fluorescence Masking Based Multifunctional Quantum Dots' Assay for HSP90 Interactions Detection. Retrieved from [Link]

-

NanoMicronSpheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

AOBChem. (n.d.). 3,4-diiodo-1H-indazole. Retrieved from [Link]

-

Chemsrc. (2023, August 27). 3,6-Diiodo-1H-indazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,6-Diiodo-1H-indazole. Retrieved from [Link]

-

Labcompare. (n.d.). 3-iodo-4,5,6,7-tetrahydro-1H-indazole from Aladdin Scientific Corporation. Retrieved from [Link]

- Gali, R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.

Sources

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-DIIODO (1H)INDAZOLE CAS#: 351456-48-9 [chemicalbook.com]

- 3. 3,6-Diiodo-1H-indazole | CAS#:319472-78-1 | Chemsrc [chemsrc.com]

- 4. aobchem.com [aobchem.com]

- 5. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Diiodo-1H-indazole: A Versatile Heterocyclic Scaffold for Advanced Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Core and Di-iodination

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a number of FDA-approved drugs.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for molecular design, capable of engaging in a variety of interactions with biological targets.[2] Many indazole-containing molecules have demonstrated potent pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4] A significant portion of these, such as Axitinib and Pazopanib, function as protein kinase inhibitors, a critical class of therapeutics in oncology.[5][6]

The functionalization of the indazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenated indazoles, in particular, serve as exceptionally useful building blocks due to their accessibility for a wide range of cross-coupling reactions. This guide focuses on the specific, yet underexplored, potential of 3,4-diiodo-1H-indazole (CAS No. 885518-66-1) as a versatile precursor for the synthesis of complex molecular architectures.[7] The presence of two iodine atoms at the C3 and C4 positions offers the potential for sequential and site-selective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8] This document will provide a comprehensive overview of the synthesis, characterization, and synthetic applications of 3,4-diiodo-1H-indazole, empowering researchers to leverage this potent building block in their discovery programs.

Physicochemical Properties and Characterization

While extensive experimental data for 3,4-diiodo-1H-indazole is not widely published, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂N₂ | [9] |

| Molecular Weight | 369.93 g/mol | [9] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and THF | N/A |

Spectroscopic Profile (Predicted)

The definitive identification of 3,4-diiodo-1H-indazole relies on standard spectroscopic techniques. Below is a predicted spectroscopic profile based on the known spectra of related iodo-indazoles.[10]

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.8 | br s | 1H | N-H |

| ~7.6-7.8 | m | 2H | Aromatic-H |

| ~7.2-7.4 | m | 1H | Aromatic-H |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C7a |

| ~130-135 | C-H |

| ~125-130 | C-H |

| ~120-125 | C-H |

| ~110-115 | C5 or C6 |

| ~90-95 | C4-I |

| ~85-90 | C3-I |

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: ~370.85

Synthesis of 3,4-Diiodo-1H-indazole

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3,4-diiodo-1H-indazole.

Experimental Protocol: C3-Iodination of 1H-Indazole (Step 1)

This protocol is adapted from established procedures for the synthesis of 3-iodo-1H-indazole.[10]

-

Reaction Setup: To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).

-

Base Addition: Carefully add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-iodo-1H-indazole.

Proposed Protocol: C4-Iodination (Step 2)

The introduction of the second iodine atom at the C4 position is more challenging. A more potent iodinating system, such as iodine in the presence of an oxidizing agent like iodic acid (HIO₃) in sulfuric acid, may be required. This step would need careful optimization to achieve good yields and selectivity.

Reactivity and Synthetic Applications

The synthetic utility of 3,4-diiodo-1H-indazole lies in the differential reactivity of the two carbon-iodine bonds, which allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the C3-position of the indazole ring is more electron-deficient, making the C3-I bond more susceptible to oxidative addition to a Pd(0) catalyst compared to the C4-I bond.[8] This provides a handle for regioselective synthesis.

Selective Cross-Coupling Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google Patents [patents.google.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic Iodination of 1H-Indazole: Synthesis Pathways and Mechanistic Insights

Introduction

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to act as a bioisostere for indoles and phenols, coupled with its capacity for forming critical hydrogen bonds with biological targets, has cemented its importance in drug design.[2] The functionalization of the indazole ring is therefore a critical endeavor for drug development professionals.

Among the various functionalization strategies, electrophilic iodination stands out as a gateway transformation. Introducing an iodine atom onto the indazole skeleton, particularly at the C3-position, creates a versatile synthetic handle.[3] This "iodo-indazole" intermediate is primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the core structure and the exploration of a vast chemical space.[4][5]

This guide provides an in-depth exploration of the primary synthesis pathways for the electrophilic iodination of 1H-indazole. We will delve into the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide detailed, field-proven protocols for researchers and scientists.

Mechanistic Principles: Activating the Indazole Core

The regioselectivity of electrophilic substitution on the 1H-indazole ring is governed by its electronic properties. The C3 position is the most electron-rich and sterically accessible carbon, making it the most nucleophilic and thus the primary site for electrophilic attack.

The key to efficient electrophilic iodination lies in enhancing the nucleophilicity of the indazole ring system. This is achieved through deprotonation of the N1-proton using a base. The resulting indazolide anion possesses significantly increased electron density, which is delocalized throughout the heterocyclic system. This heightened nucleophilicity drives the subsequent reaction with a suitable electrophilic iodine source.

Caption: General mechanism of electrophilic iodination of 1H-indazole.

Part 1: C3-Iodination of the Heterocyclic Ring

The functionalization at the C3 position is the most common and direct electrophilic iodination pathway. This transformation is prized for its high regioselectivity and efficiency.

Method A: Molecular Iodine (I₂) with Base

This is the classic and most widely employed method for synthesizing 3-iodo-1H-indazole. The strategy is robust, scalable, and utilizes readily available reagents.

Causality Behind Experimental Choices:

-

Base (KOH, K₂CO₃, t-BuOK): The choice of base is critical. Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are highly effective at deprotonating the N1-H of indazole, even with its moderate acidity (pKa ≈ 14).[4] This in-situ formation of the indazolide anion is the rate-determining step for activating the substrate.

-

Iodine (I₂): Molecular iodine serves as the electrophilic iodine source. The activated, electron-rich C3 position of the indazolide anion readily attacks the I-I bond.

-

Solvent (DMF, Dioxane): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal.[4] It effectively solubilizes the indazole substrate and the inorganic base, facilitating a homogenous and efficient reaction environment.

Caption: Pathway for C3-iodination using molecular iodine and a base.

Experimental Protocol: Synthesis of 3-iodo-1H-indazole [4]

-

Reaction Setup: To a stirred solution of 1H-indazole (1.0 eq) in DMF (e.g., 10 mL per 1.7 mmol of substrate) in a round-bottom flask, add molecular iodine (I₂) (2.0 eq).

-

Base Addition: Carefully add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Method B: N-Iodosuccinimide (NIS)

For substrates that may be sensitive to the harsh basic conditions of the I₂/KOH method, N-Iodosuccinimide (NIS) offers a milder alternative. NIS is an easy-to-handle, solid-phase electrophilic iodine source that often provides cleaner reactions.

Causality Behind Experimental Choices:

-

NIS: As a polarized iodine source, the iodine atom in NIS is highly electrophilic and readily attacked by the nucleophilic C3 position of indazole.

-

Solvent (HFIP, DCM): Solvents like hexafluoroisopropanol (HFIP) have been shown to be particularly effective in promoting halogenations with N-halosuccinimides. Dichloromethane (DCM) is also commonly used. A base may still be required depending on the substrate.

Part 2: Iodination of the Benzene Ring

Directing electrophilic iodination to the benzene portion of the indazole ring (e.g., C5 or C6) is not feasible using the methods described above due to the superior nucleophilicity of the C3 position. Instead, a classic Sandmeyer-type reaction is the most reliable pathway.[6][7]

Mechanism: Diazotization-Displacement

This multi-step process begins with an indazole bearing an amino group at the desired position (e.g., 5-amino-1H-indazole).

-

Diazotization: The primary amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

-

Iodide Displacement: The diazonium salt intermediate is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the ring to yield the desired iodo-indazole.[6]

Caption: Sandmeyer-type pathway for the synthesis of 5-iodo-1H-indazole.

Experimental Protocol: Synthesis of 5-iodo-1H-indazole [6]

-

Initial Solution: Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl) in a flask suitable for cooling.

-

Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cold indazole suspension, ensuring the internal temperature remains below 2 °C. Stir for an additional 15-30 minutes after addition is complete.

-

Iodide Addition: In a separate flask, prepare a solution of potassium iodide (KI) (3.0-4.0 eq) in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the KI solution dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat (e.g., to 90 °C for 1.5 hours) to drive the displacement to completion.[6]

-

Isolation: Cool the mixture and collect the precipitated solid product by filtration.

-

Purification: Wash the solid with cold water and then with a 10% sodium thiosulfate solution to remove any residual iodine. The product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Pathways

| Target Position | Method | Key Reagents | Typical Solvent | Yields | Advantages | Limitations |

| C3 | Direct Iodination | I₂ / Base (KOH) | DMF | Good to Excellent | High regioselectivity, scalable, common reagents. | Requires strong base, may not be suitable for sensitive substrates. |

| C3 | Direct Iodination | N-Iodosuccinimide (NIS) | DCM, HFIP | Good | Milder conditions, easy to handle reagent. | Reagent is more expensive than I₂. |

| C5, C6, etc. | Sandmeyer Reaction | Amino-indazole, NaNO₂, KI | Water, HCl | Good to Excellent[6] | Reliable for positions on the benzene ring, well-established. | Multi-step process, requires specific amino-indazole starting material, diazonium salts can be unstable. |

Conclusion

The electrophilic iodination of 1H-indazole is a cornerstone of synthetic strategy in modern drug discovery. The choice of pathway is dictated by the desired regiochemistry. For the synthetically crucial C3-position, direct iodination using molecular iodine with a strong base provides a robust and efficient route, while NIS offers a milder alternative. For substitution on the benzene ring, the Sandmeyer reaction, proceeding via a diazonium salt intermediate, remains the gold standard. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to confidently synthesize these invaluable building blocks, paving the way for the development of novel and impactful therapeutics.

References

-

Title: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI, Appl. Sci. URL: [Link]

-

Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Institute of Chemistry of Clermont-Ferrand URL: [Link]

- Source: Google Patents (WO2006048745A1)

-

Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing, RSC Advances URL: [Link]

-

Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Iodination Using N-Iodosuccinimide (NIS) Source: Common Organic Chemistry URL: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Di-iodinated Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of di-iodinated indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. As key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of their properties is paramount for rational drug design and development. This document delves into the synthesis, lipophilicity, acidity, solubility, and spectroscopic and structural properties of these molecules. By synthesizing experimental protocols with theoretical insights, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize di-iodinated indazoles in their drug discovery endeavors.

Introduction: The Strategic Importance of Di-iodinated Indazoles in Medicinal Chemistry

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of iodine atoms, in particular, offers several strategic advantages in drug design.

The large atomic radius and high polarizability of iodine can lead to enhanced binding affinity through halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target.[1] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[2] Di-iodinated indazoles, therefore, represent a crucial subclass of intermediates, offering multiple points for diversification and optimization of lead compounds. A prime example of their significance is the use of 3,6-diiodo-1H-indazole as a key precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[3] A comprehensive understanding of the physicochemical characteristics of these di-iodinated building blocks is thus essential for accelerating the development of next-generation therapeutics.

Synthesis of Di-iodinated Indazoles

The synthesis of di-iodinated indazoles typically involves the sequential introduction of iodine atoms onto the indazole core. The regioselectivity of the iodination is influenced by the electronic nature of the indazole ring and the reaction conditions.

Synthesis of 3,6-Diiodo-1H-indazole

A common route to 3,6-diiodo-1H-indazole involves a two-step iodination process starting from a pre-functionalized indazole, such as 6-bromo-1H-indazole.[4][5]

Step 1: Iodination at the C3 Position

The C3 position of the indazole ring is susceptible to electrophilic substitution. Treatment of 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) selectively yields 6-bromo-3-iodo-1H-indazole.[5]

Step 2: Halogen Exchange at the C6 Position

The bromine atom at the C6 position can then be replaced with iodine through a halogen exchange reaction, though specific protocols for this transformation to yield 3,6-diiodo-1H-indazole are less commonly detailed in readily available literature and may require optimization. A more direct, albeit potentially lower-yielding, approach could involve the di-iodination of 1H-indazole under forcing conditions, though regiocontrol can be challenging.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Diiodo-1H-indazole for Drug Development Professionals

Abstract

3,4-Diiodo-1H-indazole is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] The dual iodine substitution offers versatile handles for synthetic elaboration through cross-coupling reactions.[1] However, a thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive framework for characterizing the solubility and stability of 3,4-Diiodo-1H-indazole, offering both theoretical insights and practical, step-by-step protocols for researchers. While specific experimental data for this di-iodinated indazole is not extensively available in public literature, this document synthesizes knowledge from related indazole and halogenated heterocyclic compounds to present a robust investigational strategy.

Introduction to 3,4-Diiodo-1H-indazole

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[2][3] The indazole ring system, a fusion of benzene and pyrazole, can exist in different tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable.[2][4] The introduction of iodine atoms at the 3 and 4 positions of the indazole core creates a unique molecule with distinct electronic and steric properties that can be leveraged for targeted drug design.

The iodine substituents serve as key points for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological activity. However, the presence of two heavy halogen atoms can also significantly impact the molecule's solubility and stability, which are critical parameters for its handling, formulation, and ultimate bioavailability.

This guide will delineate the essential experimental workflows for a comprehensive assessment of these properties.

Solubility Profiling of 3,4-Diiodo-1H-indazole

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. Poor solubility can hinder biological screening, formulation development, and in vivo efficacy. The following sections outline a systematic approach to characterizing the solubility of 3,4-Diiodo-1H-indazole.

Theoretical Considerations for Solubility

The solubility of 3,4-Diiodo-1H-indazole is influenced by several factors inherent to its structure:

-

Molecular Weight: With a molecular weight of 369.93 g/mol , it is a relatively large small molecule, which can negatively impact solubility.[6]

-

Polarity: The indazole core provides some polarity; however, the two large, non-polar iodine atoms will likely decrease its aqueous solubility.

-

Crystal Lattice Energy: The planarity of the indazole ring system and the potential for intermolecular interactions can lead to a stable crystal lattice that is difficult to disrupt with solvents.

Experimental Workflow for Solubility Determination

A tiered approach is recommended for determining the solubility of 3,4-Diiodo-1H-indazole, starting with simple assessments and progressing to more quantitative methods.

Caption: Workflow for Solubility Profiling of 3,4-Diiodo-1H-indazole.

Step-by-Step Protocols

-

Solvent Selection: Choose a range of common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane) and aqueous buffers (e.g., PBS pH 7.4).

-

Sample Preparation: Add a small, known amount of 3,4-Diiodo-1H-indazole (e.g., 1 mg) to a series of vials.

-

Solvent Addition: Add the selected solvents in incremental volumes (e.g., 100 µL) to each vial.

-

Observation: After each addition, vortex the vial and visually inspect for complete dissolution.

-

Categorization: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.

-

Preparation: Add an excess amount of 3,4-Diiodo-1H-indazole to vials containing a precise volume of the desired solvent (e.g., aqueous buffer, simulated gastric fluid).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]

Data Presentation

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Medium | Qualitative Solubility | Thermodynamic Solubility (µg/mL at 25°C) |

| DMSO | Freely Soluble | > 10,000 |

| Methanol | Soluble | To be determined |

| PBS (pH 7.4) | Sparingly Soluble | To be determined |

| Simulated Gastric Fluid | Sparingly Soluble | To be determined |

Stability Assessment of 3,4-Diiodo-1H-indazole

Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the integrity of biological data. Halogenated compounds, particularly those with iodine, can be susceptible to degradation under certain conditions.

Potential Degradation Pathways

Based on the chemistry of related heterocyclic compounds, several degradation pathways for 3,4-Diiodo-1H-indazole can be hypothesized:

-

Photodegradation: Aromatic iodides can be light-sensitive, potentially leading to de-iodination or other radical-mediated reactions. The imidazole moiety in some compounds is known to be sensitive to photodegradation.[8]

-

Oxidative Degradation: The electron-rich indazole ring system may be susceptible to oxidation, especially in the presence of peroxides or under aerobic conditions.[8]

-

Hydrolysis: While the indazole core is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other degradative processes.

Caption: Workflow for Stability Assessment and Degradant Identification.

Experimental Protocols for Stability Assessment

A forced degradation study is the cornerstone of stability assessment, providing insights into the intrinsic stability of the molecule and helping to develop a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a stock solution of 3,4-Diiodo-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution to light with a specified intensity (e.g., ICH Q1B guidelines).

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a high-resolution analytical technique such as LC-MS/MS to separate and identify the parent compound and any degradation products.[7]

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development of an analytical method that can resolve the parent compound from its degradation products.

-

Column Selection: A C18 reverse-phase column is a good starting point.[7][9]

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[9]

-

Detection: UV detection at a wavelength where 3,4-Diiodo-1H-indazole and its potential degradants have significant absorbance is recommended.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Summary and Recommendations

3,4-Diiodo-1H-indazole is a promising scaffold for drug discovery. However, a comprehensive understanding of its solubility and stability is essential for its successful progression through the development pipeline. This guide provides a systematic framework for researchers to:

-

Profile the solubility of 3,4-Diiodo-1H-indazole in a range of pharmaceutically relevant solvents and media.

-

Assess its intrinsic stability through forced degradation studies under various stress conditions.

-

Identify potential degradation pathways and elucidate the structures of major degradants.

-

Develop and validate a stability-indicating analytical method for accurate quantification and purity assessment.

It is recommended that these studies be initiated early in the drug discovery process to inform lead optimization, pre-formulation, and formulation development activities. Proper storage conditions, likely in a cool, dark, and dry place under an inert atmosphere, should be maintained to ensure the long-term integrity of this valuable synthetic intermediate.[5]

References

-

Berry, M.H. (2004). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 70(11), 6543-6549. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]

-

Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Taylor & Francis Online. [Link]

-

Greasley, S.E., et al. (2019). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 10(1), 133-140. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2014(6), 100-129. [Link]

-

Al-Suwaidan, I.A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

-

Kumar, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

-

Aute K. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PubChem. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343–5351. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. [Link]

Sources

- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 3,4-Diiodo-1H-indazole for Advanced Research

This guide provides a comprehensive technical overview of 3,4-Diiodo-1H-indazole, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited publicly available data specifically for this molecule, this document synthesizes information from established chemical principles, analogous compound behavior, and expert insights to offer a robust framework for its procurement, characterization, and application.

Strategic Procurement and Initial Assessment

3,4-Diiodo-1H-indazole (CAS No. 885518-66-1) is a rare chemical intermediate, and its availability is limited to a select number of specialized suppliers.[1] Researchers and drug development professionals should exercise diligence during procurement to ensure the quality and integrity of the material.

Table 1: Key Physicochemical Properties of 3,4-Diiodo-1H-indazole [1]

| Property | Value |

| CAS Number | 885518-66-1 |

| Molecular Formula | C₇H₄I₂N₂ |

| Molecular Weight | 369.93 g/mol |

| Exact Mass | 369.84639 u |

Supplier Vetting and Quality Assurance:

-

Request a Certificate of Analysis (CoA): Always request a comprehensive CoA from the supplier before purchase. This document should detail the purity, method of analysis (e.g., HPLC, NMR), and levels of any identified impurities.

-

Inquire about Batch-to-Batch Consistency: For ongoing research projects, it is crucial to understand the supplier's ability to provide consistent material across different batches.

-

In-House Verification: Upon receipt, it is best practice to perform in-house analytical testing to verify the identity and purity of the compound, regardless of the supplier's CoA.

Recommended Analytical Workflow for Purity and Structural Verification

Due to the absence of standardized purity data in the public domain, a rigorous in-house quality control workflow is essential. The following protocols are recommended for the comprehensive characterization of 3,4-Diiodo-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The proton spectrum will confirm the presence of the aromatic protons on the indazole core. The chemical shifts and coupling constants will be indicative of the substitution pattern. While specific data for the 3,4-diiodo isomer is not readily published, one can infer expected regions based on the analysis of similar indazole derivatives.[2]

-

¹³C NMR (Carbon NMR): The carbon spectrum is crucial for confirming the number of unique carbon environments and the presence of the two iodine-bearing carbons, which would be expected to show characteristic shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of organic compounds.

A General-Purpose HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[3]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for eluting a broad range of heterocyclic compounds.

-

Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) is recommended to ensure the detection of all potential impurities.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area. For drug development applications, a purity of >95% is generally required.[3]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common and effective method for analyzing indazole derivatives.[2]

-

Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at approximately m/z 370.85. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Caption: Quality control workflow for 3,4-Diiodo-1H-indazole.

Synthetic Utility in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4][5][6] 3,4-Diiodo-1H-indazole, with its two iodine substituents, is a versatile building block for the synthesis of novel indazole derivatives.

The carbon-iodine bonds at the 3 and 4 positions are particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the indazole core to optimize biological activity.

Key Synthetic Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amino groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Synthetic utility of 3,4-Diiodo-1H-indazole.

Potential Therapeutic Applications

While specific biological data for 3,4-Diiodo-1H-indazole is not available, the broader class of indazole derivatives has been extensively investigated for various therapeutic targets.[4][5] The ability to functionalize the 3 and 4 positions of the indazole core makes this compound a valuable starting point for generating libraries of novel compounds for screening against targets such as:

-

Protein Kinases: Many kinase inhibitors feature a substituted indazole scaffold.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibitory activity, a target in cancer immunotherapy.[7]

-

PARP Inhibitors: Niraparib, an approved PARP inhibitor, contains a 2H-indazole core.[6]

-

Serotonin Receptors: Granisetron, a 5-HT3 receptor antagonist, is based on a 1H-indazole structure.[6]

Handling and Storage

As with most halogenated aromatic compounds, 3,4-Diiodo-1H-indazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[8]

References

-

Babu, S. N. M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

-

Song, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17105. [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(3), 949. [Link]

-

De, S. K. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(9), 14595-14603. [Link]

-

Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6061-6070. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 396-421. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions, have propelled its integration into a multitude of therapeutic agents.[4][5] While rare in nature, synthetic indazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[6][7][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the indazole core. It delves into the strategic rationale behind its synthesis and functionalization, explores its diverse biological applications, dissects structure-activity relationships, and outlines the future trajectory of this indispensable scaffold in the pursuit of novel therapeutics.

The Indazole Core: Structure, Properties, and Significance

Indazole, or benzopyrazole, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[9] This fusion results in a stable, 10 π-electron system that exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[6]

-